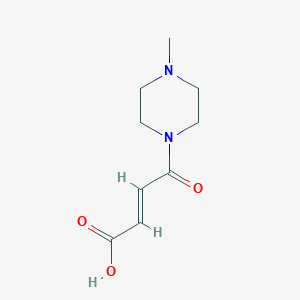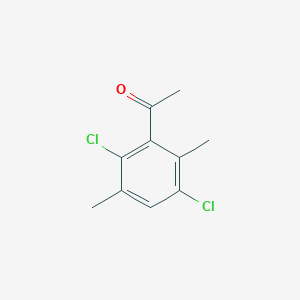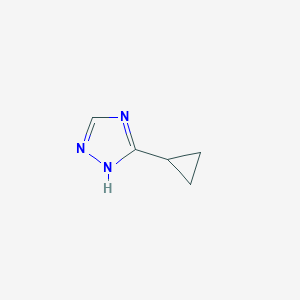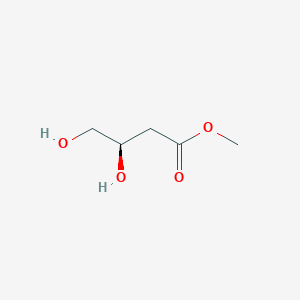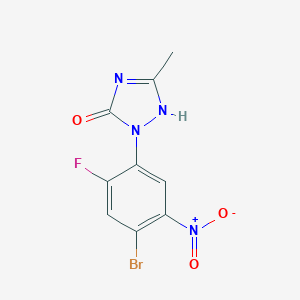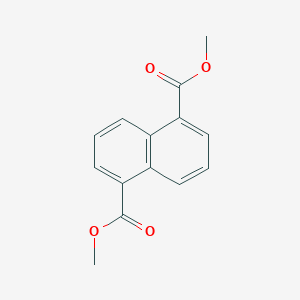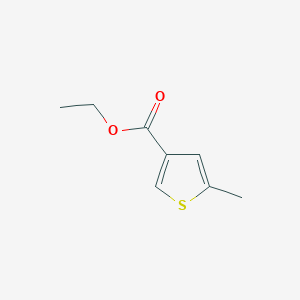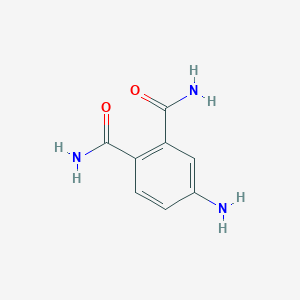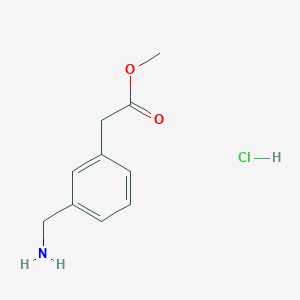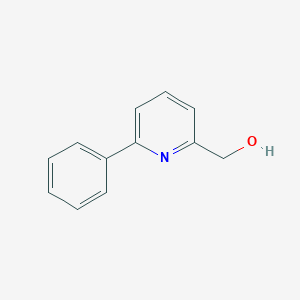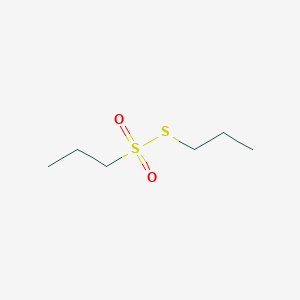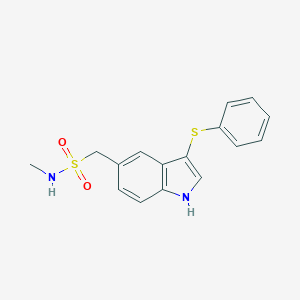
n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring or the phenylthio group.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Applications De Recherche Scientifique
n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylthio and methanesulfonamide groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Methyl-3-(phenylthio)-1h-indole-2-methanesulfonamide
- n-Methyl-3-(phenylthio)-1h-indole-3-methanesulfonamide
- n-Methyl-3-(phenylthio)-1h-indole-4-methanesulfonamide
Uniqueness
n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide is unique due to the specific positioning of the methanesulfonamide group at the 5-position of the indole ring. This positioning can influence the compound’s reactivity, biological activity, and overall chemical properties, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
N-methyl-1-(3-phenylsulfanyl-1H-indol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-17-22(19,20)11-12-7-8-15-14(9-12)16(10-18-15)21-13-5-3-2-4-6-13/h2-10,17-18H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDXFQYSFOSJBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
